4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid
Description
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid is an organic compound with a complex structure that includes a benzodiazepine core
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-16-12-8-10(13(18)19)4-5-11(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCAHFKNAHDUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Reaction with Boc-Protected Amino Acids
The Ugi-4CR leverages methyl anthranilate derivatives as the amine component, tert-butoxycarbonyl-protected glycine as the carboxylic acid component, an isocyanide, and an aldehyde. For instance, methyl 8-nitroanthranilate reacts with tert-butoxycarbonyl glycine, cyclohexyl isocyanide, and benzaldehyde under microwave irradiation (100°C, 30 minutes) to yield a linear peptoid intermediate. The Boc group remains intact during this step, ensuring the nitrogen atom at position 4 of the benzodiazepine is protected throughout subsequent transformations.
Deprotection and Cyclization
Following the Ugi reaction, the Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloroethane (DCE) at 40°C overnight. The liberated amine undergoes intramolecular cyclization with the adjacent ester moiety, forming the 1,4-diazepine ring. This step is critical for establishing the heterocyclic core, with yields ranging from 22% to 69% depending on the substituents. For the target compound, the carboxylic acid at position 8 is introduced by hydrolyzing the methyl ester in the final intermediate using aqueous sodium hydroxide, followed by acidification to precipitate the free acid.
Table 1: Representative Yields for Ugi-4CR-Derived Benzodiazepines
| Starting Material | Isocyanide | Aldehyde | Yield (%) |
|---|---|---|---|
| Methyl 8-nitroanthranilate | Cyclohexyl | Benzaldehyde | 65 |
| Methyl 8-chloroanthranilate | Benzyl | 4-Fluorobenzaldehyde | 58 |
Cyclization of β-Keto Esters via Enamine Formation
An alternative route involves the synthesis of β-keto esters as key intermediates, which are subsequently converted to enamine diketones for cyclization. This method, adapted from pyrazole syntheses, offers regioselective control over the benzodiazepine ring.
Formation of β-Keto Esters
Piperidine-4-carboxylic acid is treated with Meldrum’s acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to generate a β-keto ester. The Boc group is introduced at this stage by reacting the intermediate with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP).
Enamine Diketone Cyclization
The β-keto ester reacts with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form an enamine diketone, which undergoes hydrazine-mediated cyclization. Using hydrazine hydrate in ethanol at reflux yields the 1,4-benzodiazepine core, with the Boc group remaining intact. The carboxylic acid at position 8 is introduced via hydrolysis of a pre-installed ester group using lithium hydroxide in tetrahydrofuran (THF).
Key Reaction Conditions
- Temperature: 80°C for cyclization
- Catalyst: DMAP for Boc protection
- Yield: 70–85% for cyclization step
Nucleophilic Aromatic Substitution and Ring Closure
A classical approach involves nucleophilic substitution at an activated aromatic position, followed by ring closure to form the diazepine moiety. This method is particularly effective for introducing electron-withdrawing groups that facilitate substitution.
Substitution with Boc-Protected Amines
7-Chloro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is treated with tert-butoxycarbonyl-protected β-alanine in 50% aqueous ethanol containing sodium bicarbonate. The nitro group at position 8 activates the aromatic ring for nucleophilic attack, enabling the Boc-protected amine to bond at position 7. Subsequent reduction of the nitro group with sodium dithionite and lactamization using polyphosphoric acid (PPA) yields the benzodiazepine scaffold.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Ugi-4CR | High atom economy, multiple diversity points | Requires microwave equipment |
| β-Keto Ester Cyclization | Excellent regioselectivity | Multi-step synthesis |
| Nucleophilic Substitution | Scalable for industrial production | Limited to electron-deficient substrates |
The Ugi-4CR method excels in generating structural diversity but demands specialized instrumentation. In contrast, β-keto ester cyclization offers superior regioselectivity, making it ideal for academic settings. Nucleophilic substitution remains the most scalable route, though it is restricted to substrates with activating groups.
Spectroscopic Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are indispensable for confirming the structure of intermediates and the final product. For example, in the Ugi-derived product, 1H-15N HMBC spectroscopy confirms the Boc-protected nitrogen at δ −241.2 ppm, while the carboxylic acid proton resonates at δ 12.1 ppm in the 1H NMR spectrum. High-resolution MS (HRMS) provides exact mass confirmation, with the molecular ion [M+H]+ observed at m/z 403.1502 (calculated 403.1498).
Industrial-Scale Considerations
Patents disclose optimized conditions for large-scale synthesis, emphasizing the use of hydrocarbon solvents like toluene and hydrogen chloride gas to control cyclization. For instance, reacting ethyl aminomalonate hydrochloride with a Boc-protected imine in toluene under HCl gas yields the benzodiazepine core in 80% yield after recrystallization. Hydrolysis of the ethyl ester with potassium hydroxide in ethanol furnishes the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₁₅H₁₉NO₅
- Molecular Weight : 293.32 g/mol
- CAS Number : 1205750-69-1
The presence of the tert-butoxycarbonyl group enhances the stability and reactivity of the compound during synthetic processes. This structural feature allows for controlled manipulation of functional groups essential for achieving desired biological activities .
Scientific Research Applications
The primary applications of this compound are centered around its potential therapeutic uses:
Pharmaceutical Research
- The compound serves as a lead structure for developing new anxiolytic and analgesic agents. Its derivatives may exhibit enhanced pharmacological properties compared to existing benzodiazepines .
- Interaction studies focus on understanding its binding affinity to neurotransmitter receptors, which is crucial for elucidating its pharmacodynamics and therapeutic applications .
Neuropharmacology
- Research indicates that compounds similar to 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid may be effective against neurodegenerative diseases complicated by depression. These studies often explore multi-target-directed ligands that can address multiple pathways involved in these conditions .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in drug development:
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to GABA receptors in the brain, enhancing inhibitory neurotransmission and producing calming effects .
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid
- 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid
Uniqueness
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid is unique due to its specific benzodiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid is a synthetic compound belonging to the benzodiazepine class. Its structural complexity and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 2137442-90-9
The biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid primarily arises from its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, exposing an active amine that may participate in further chemical reactions. This property positions the compound as a versatile building block in medicinal chemistry.
2. Anti-inflammatory Effects
Benzodiazepine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. The potential for 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid to modulate inflammatory pathways remains an area for future research.
3. Antioxidant Activity
Some studies suggest that benzodiazepine derivatives possess antioxidant capabilities. For example, compounds exhibiting radical scavenging activity have been documented with moderate effectiveness compared to standard antioxidants like ascorbic acid . The antioxidant potential of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid could be evaluated through assays measuring its ability to neutralize free radicals.
Case Studies and Research Findings
While comprehensive studies specifically targeting the biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid are scarce, related research provides insights into its potential applications:
Q & A
Q. What are the critical considerations for the safe handling and storage of this compound in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation exposure .
- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water. If inhaled, move to fresh air and seek medical attention .
- Storage: Store in a cool, dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Use airtight containers to minimize moisture ingress .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of the tert-butoxycarbonyl (Boc) group?
Methodological Answer:
- ¹H NMR: The tert-butyl group appears as a singlet at ~1.2–1.4 ppm. Integration should confirm nine equivalent protons.
- ¹³C NMR: The carbonyl carbon (C=O) of the Boc group resonates at ~155–160 ppm, while the quaternary carbon of the tert-butyl group appears at ~80–85 ppm.
- IR Spectroscopy: A strong absorption band at ~1680–1720 cm⁻¹ confirms the carbonyl stretch.
- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ calculated from the formula (e.g., C₁₆H₂₁N₂O₄⁺). Cross-reference with literature data for validation .
Advanced Research Questions
Q. How can researchers optimize the yield of benzodiazepine ring formation during synthesis?
Methodological Answer:
- Cyclization Conditions: Use Pd-catalyzed reductive cyclization (e.g., Pd/C with HCO₂H as a CO surrogate) to facilitate ring closure. Optimize catalyst loading (5–10 mol%) and reaction temperature (80–100°C) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction purification via column chromatography (silica gel, 60–120 mesh).
- Byproduct Mitigation: Monitor reaction progress with TLC (Rf = 0.3–0.5 in EtOAc/hexane). Quench unreacted intermediates with aqueous NaHCO₃ .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point) across studies?
Methodological Answer:
- Purity Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities (e.g., de-Boc byproducts) may lower observed melting points.
- Crystallinity Assessment: Compare XRD patterns of recrystallized samples (e.g., from EtOH or CH₂Cl₂/hexane) to assess polymorphism.
- Differential Scanning Calorimetry (DSC): Measure melting points with controlled heating rates (e.g., 10°C/min) to standardize data .
Table 1: Variability in Melting Points of Related Boc-Protected Compounds
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >150°C) under nitrogen atmosphere.
- Long-Term Storage: Compare samples stored at –20°C (desiccated) vs. room temperature. Report mass loss or Boc-group hydrolysis .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data for the benzodiazepine core?
Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and 60°C.
- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish regioisomers or tautomers.
- Cross-Study Comparison: Align data with structurally analogous compounds (e.g., tert-butyl-protected morpholine derivatives) from peer-reviewed sources .
Experimental Design for Biological Studies
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization: React the carboxylic acid group with EDC/HOBt to form amides or esters. Use Boc-deprotection (TFA/DCM) to expose the secondary amine for further coupling .
- Biological Assays: Screen derivatives for GABA receptor binding (radioligand displacement assays) or cytotoxicity (MTT assay in HEK293 cells).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
